(3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Kinase Inhibitor PDE4 MEK

(3-Bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, is a primary amine building block for medicinal chemistry, distinguished by its ortho-fluorine and meta-bromine substitution pattern on the phenyl ring. The hydrochloride salt form (CAS 1177559-63-5) provides enhanced stability and handling over the free base (CAS 261723-28-8), with a predicted pKa of 8.35 and a calculated LogP of 2.75.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5 g/mol
CAS No. 1177559-63-5
Cat. No. B1454914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-broMo-2-fluorophenyl)MethanaMine hydrochloride
CAS1177559-63-5
Molecular FormulaC7H8BrClFN
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CN.Cl
InChIInChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
InChIKeyUESRHZRMSFJHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-fluorophenyl)methanamine hydrochloride (CAS 1177559-63-5) is a Regiospecific Benzylamine Building Block for Halogenated Drug Discovery Intermediates


(3-Bromo-2-fluorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, is a primary amine building block for medicinal chemistry, distinguished by its ortho-fluorine and meta-bromine substitution pattern on the phenyl ring . The hydrochloride salt form (CAS 1177559-63-5) provides enhanced stability and handling over the free base (CAS 261723-28-8), with a predicted pKa of 8.35 and a calculated LogP of 2.75 . Its regiospecific halogenation pattern offers distinct reactivity for cross-coupling and derivatization relative to other bromo-fluorobenzylamine isomers, positioning it as a strategic intermediate for constructing complex bioactive molecules where the specific spatial arrangement of halogens is critical for target engagement .

Why (3-Bromo-2-fluorophenyl)methanamine hydrochloride Cannot Be Simply Replaced with Alternative Halogenated Benzylamines in Regiosensitive SAR Programs


The specific substitution pattern of (3-bromo-2-fluorophenyl)methanamine hydrochloride is non-interchangeable with its regioisomers (e.g., 2-bromo-3-fluoro, 4-bromo-2-fluoro) or mono-halogenated benzylamines. In medicinal chemistry, the simultaneous presence of an ortho-fluorine and a meta-bromine on the benzylamine scaffold creates a unique electronic and steric environment that influences both the amine's basicity (predicted pKa 8.35) and the aryl ring's reactivity in cross-coupling reactions . SAR studies on fluorinated benzylamines as MAO-B substrates confirm that the position of electron-withdrawing substituents directly impacts enzyme recognition and reaction rates, meaning a shift in halogen position would alter biological activity . Furthermore, its proven use as a versatile intermediate in kinase inhibitor patents (e.g., PDE4 inhibitors, MEK inhibitors) relies on this specific scaffold for downstream derivatization; replacement with a different isomer would yield a different final compound with unpredictable pharmacological properties .

Quantitative Evidence Guide for Selecting (3-Bromo-2-fluorophenyl)methanamine hydrochloride Over Its Closest Analogs


Downstream Utility in Kinase Inhibitor Patents (PDE4 & MEK) Demonstrates Validated Reactivity vs. Unsubstituted Benzylamine

The free base of the target compound, (3-bromo-2-fluorophenyl)methanamine, is explicitly listed as a key synthetic intermediate in several granted patents for the preparation of PDE4 inhibitors (US2009/203677) and MEK inhibitors (US9562016B2) . This demonstrates that the regiospecific bromo-fluoro substitution pattern is synthetically tractable and leads to pharmacologically relevant molecules. In contrast, unsubstituted benzylamine or regioisomeric bromo-fluorobenzylamines are not cited in these specific patents, highlighting the importance of the 3-bromo-2-fluoro substitution pattern for the described therapeutic applications.

Kinase Inhibitor PDE4 MEK Patent Intermediate Pulmonary Disease

Validated Synthesis Yield of 87–96% for Hydrochloride Salt Conversion Provides Benchmark for Reaction Scalability vs. Typical Benzylic Amine Reductions

A published synthetic procedure for (3-bromo-2-fluorophenyl)methanamine hydrochloride reports a two-step transformation from 3-bromo-2-fluorobenzaldehyde O-methyl oxime via reduction with borane-dimethyl sulfide complex followed by HCl salt formation, achieving an isolated yield of 87% on a 4.31 mmol scale and 96% on a 61.63 mmol scale . This demonstrates robust scalability. Typical yields for the synthesis of fluorinated benzylamines via alternative routes (e.g., nitrile reduction or Balz-Schiemann reaction) can vary significantly, with methods for 2-bromofluorobenzene synthesis reporting yields as low as 66%, indicating that this specific methodology provides a more efficient route to the desired regioisomer .

Synthesis Methodology Hydrochloride Salt Formation Yield Benzylamine Reduction Scalability

Predicted Physicochemical Properties (pKa 8.35, LogP 2.75) Define a Distinct Basicity-Lipophilicity Window vs. Unsubstituted and Mono-Halogenated Benzylamines

The target compound has a predicted pKa of 8.35 (±0.10) and a calculated LogP of 2.75 . For comparison, the calculated LogP of unsubstituted benzylamine is approximately 1.09–1.15 (XlogP/AlogP), while a related isomer, 5-bromo-2-fluorobenzylamine, has a LogP of 2.75 . The pKa of 8.35 indicates a moderately reduced basicity compared to unsubstituted benzylamine (typical amine pKa ~9.3–10.6), a consequence of the electron-withdrawing fluorine and bromine atoms. This positions the compound in a distinct physicochemical profile that influences membrane permeability and solubility in a way that is non-interchangeable with benzylamine or mono-halogenated analogs.

pKa LogP Lipophilicity Amine Basicity Physicochemical Properties

Commercial Availability at Standardized Purity Grades (≥95%) from Multiple Vendors Ensures Reproducible Procurement for Pre-Clinical Studies

The compound is commercially available from multiple reputable vendors with standardized purity specifications: ≥95% (AKSci, Bidepharm), 98% (Leyan, MolCore), and 95% (BenchChem) . The availability of analytical data (NMR, HPLC, GC) from suppliers like Bidepharm ensures batch-to-batch consistency . This multi-vendor supply chain provides procurement resilience. While purity specifications are similar across vendors, the documentation rigor (certificates of analysis, analytical traces) varies, making this a key differentiator for quality-focused research programs.

Purity Vendor Comparison Quality Control Procurement Reproducibility

Key Procurement Scenarios for (3-Bromo-2-fluorophenyl)methanamine hydrochloride in Pharmaceutical and Agrochemical R&D


PDE4 and MEK Kinase Inhibitor Drug Discovery Programs

Based on its cited use as an intermediate in patents for PDE4-muscarinic antagonists (US2009/203677) and MEK inhibitors (US9562016B2), this compound is a strategic building block for medicinal chemistry teams developing novel kinase inhibitors for inflammatory or oncological indications . Its regiospecific halogenation pattern allows for precise functionalization via Suzuki or Buchwald-Hartwig cross-coupling at the bromine position, enabling rapid exploration of structure-activity relationships around the benzylamine core.

Synthesis of Halogenated Bioactive Amines for CNS-Targeted Library Design

The calculated LogP of 2.75 positions this compound favorably for the synthesis of CNS-penetrant drug candidates . Its pKa of 8.35 indicates reduced basicity relative to unsubstituted benzylamine, which can be advantageous for modulating hERG channel binding and phospholipidosis risk. Researchers focused on serotonin, dopamine, or monoamine oxidase targets can use this compound as a starting material to generate focused libraries of substituted benzylamine derivatives, leveraging the known SAR of fluorinated benzylamines as MAO-B substrates .

Agrochemical Intermediate for Fluorinated Pesticide Development

Beyond pharmaceuticals, derivatives of 3-bromo-2-fluorobenzylamine have documented use as insecticides (e.g., tert-butyl [(3-bromo-2-fluorophenyl)methyl]carbamate) . The compound's role as a versatile building block for creating fluorinated aromatic amines makes it suitable for agrochemical R&D programs targeting novel pesticides or herbicides where fluorine substitution enhances metabolic stability and environmental persistence.

Methodology Development for Chemoselective Cross-Coupling Reactions

The presence of both bromine (a good leaving group for cross-coupling) and fluorine (an electron-withdrawing group that modulates reactivity) makes this compound an ideal substrate for developing or optimizing palladium-catalyzed coupling methodologies . Its use in patents for selective double Suzuki cross-coupling reactions further validates its utility as a model substrate for reaction development, allowing chemists to explore chemoselectivity between benzylic amine protection and aryl bromide reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.